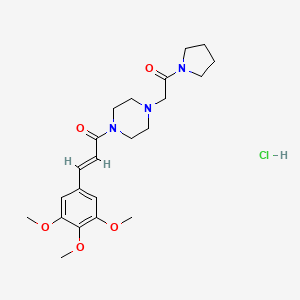
1-(2-Oxo-2-(1-pyrrolidinyl)ethyl)-4-(1-oxo-3-(3,4,5-trimethoxyphenyl)allyl)piperazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Iron Reduced is primarily used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron Reduced can be synthesized through several methods, including the reduction of iron oxides using hydrogen or carbon monoxide as reducing agents. The reaction typically occurs at high temperatures, around 700-1000°C, to ensure complete reduction of iron oxides to metallic iron.
Industrial Production Methods
In industrial settings, Iron Reduced is produced using large-scale reduction furnaces. The process involves the continuous feeding of iron ore and reducing agents into the furnace, where the high temperatures facilitate the reduction reaction. The resulting metallic iron is then collected and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Iron Reduced undergoes several types of chemical reactions, including:
Oxidation: Iron Reduced can react with oxygen to form iron oxides.
Reduction: It can be further reduced to form iron alloys when combined with other metals.
Substitution: Iron Reduced can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and air. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used under high-temperature conditions.
Substitution: Various halogens and other reactive elements can be used in substitution reactions.
Major Products Formed
Oxidation: Iron oxides (e.g., Fe2O3, Fe3O4)
Reduction: Iron alloys (e.g., steel)
Substitution: Various iron halides and other compounds
Scientific Research Applications
Iron Reduced has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in the study of iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of steel and other iron-based materials, as well as in the manufacturing of electronic components.
Mechanism of Action
The mechanism by which Iron Reduced exerts its effects depends on its application. In catalysis, Iron Reduced provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological systems, Iron Reduced can interact with various proteins and enzymes involved in iron metabolism, influencing cellular processes. In medical applications, Iron Reduced can enhance the contrast in MRI by altering the magnetic properties of tissues.
Comparison with Similar Compounds
Iron Reduced can be compared with other iron compounds, such as:
Iron Oxide (Fe2O3): Unlike Iron Reduced, iron oxide is an oxidized form of iron and is commonly used as a pigment and in magnetic applications.
Iron Sulfide (FeS): Iron sulfide is another iron compound with different chemical properties and applications, including use in the production of sulfuric acid.
Iron Chloride (FeCl3): Iron chloride is used in water treatment and as a catalyst in organic synthesis.
Iron Reduced is unique due to its high purity and reduced state, making it particularly useful in applications requiring metallic iron.
Properties
CAS No. |
94135-67-8 |
|---|---|
Molecular Formula |
C22H32ClN3O5 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C22H31N3O5.ClH/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1H/b7-6+; |
InChI Key |
SLJMOUWEGNGDIL-UHDJGPCESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


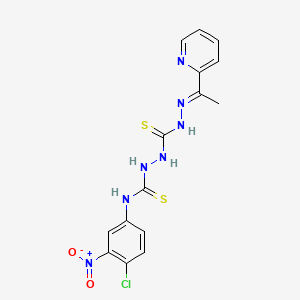
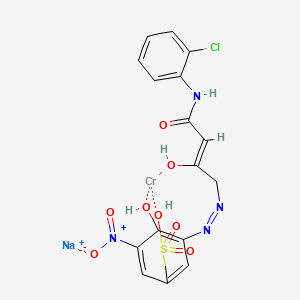
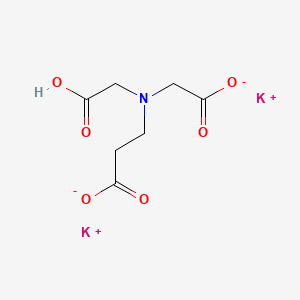
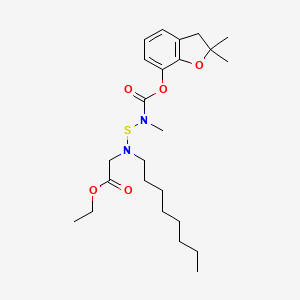

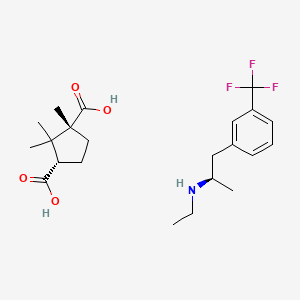

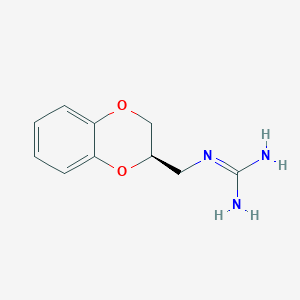
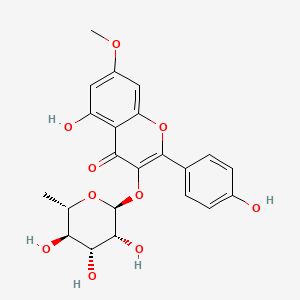
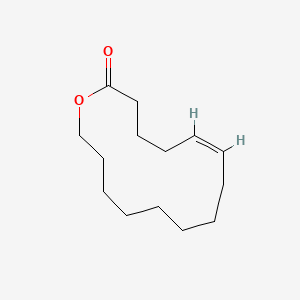
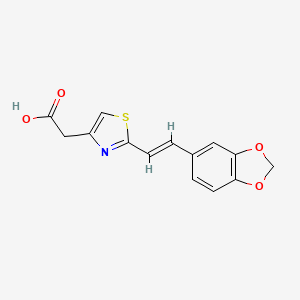
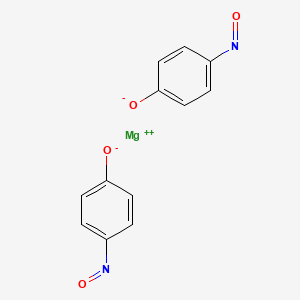
![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

